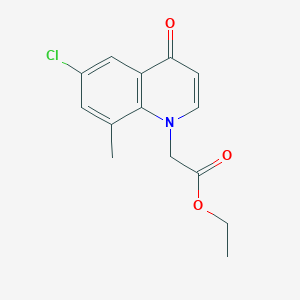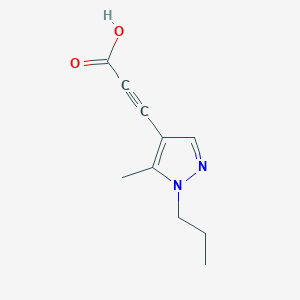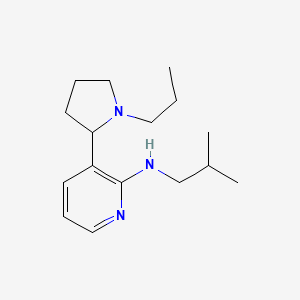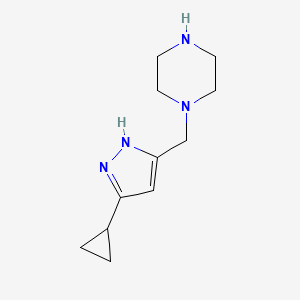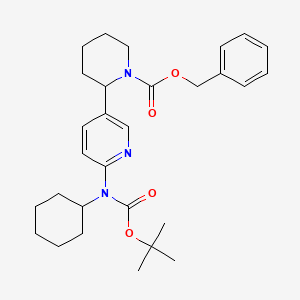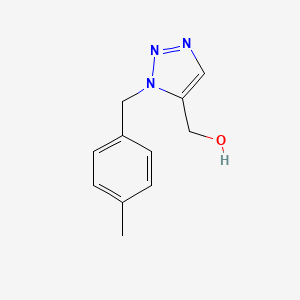
(1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with a 4-methylbenzyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol typically involves a multi-step process. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions. The general steps are as follows:
Formation of Azide: The starting material, 4-methylbenzyl chloride, is reacted with sodium azide to form 4-methylbenzyl azide.
Cycloaddition Reaction: The 4-methylbenzyl azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems are likely employed to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group in (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 4-methylbenzyl aldehyde or 4-methylbenzoic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
科学的研究の応用
Chemistry:
Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology:
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties. (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol may exhibit similar activity against bacteria and fungi.
Medicine:
Pharmaceuticals: Triazole compounds are often used in the development of antifungal and anticancer drugs. This compound could be explored for similar therapeutic applications.
Industry:
Material Science: Triazole derivatives are used in the synthesis of polymers and materials with specific properties, such as corrosion resistance and thermal stability.
作用機序
The mechanism of action of (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol is not well-documented. based on the known properties of triazole compounds, it is likely to interact with biological targets through hydrogen bonding and coordination with metal ions. The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function.
類似化合物との比較
- (1-(4-Methylbenzyl)-1H-benzimidazol-2-yl)methanol
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
Comparison:
- Structural Differences: While these compounds share a similar core structure, the substituents on the benzyl or benzimidazole rings differ, leading to variations in their chemical and physical properties.
- Unique Properties: (1-(4-Methylbenzyl)-1h-1,2,3-triazol-5-yl)methanol is unique due to the presence of the triazole ring, which imparts distinct reactivity and potential biological activity compared to benzimidazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
[3-[(4-methylphenyl)methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c1-9-2-4-10(5-3-9)7-14-11(8-15)6-12-13-14/h2-6,15H,7-8H2,1H3 |
InChIキー |
PHXMBFRKZFNUKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=CN=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




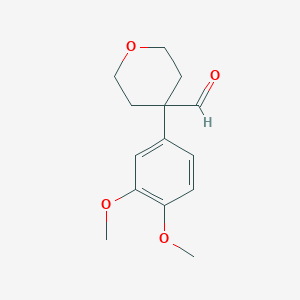
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
